
5-Chloroindole-2-carboxylic acid methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindole-2-carboxylic acid methylamide is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
The synthesis of 5-Chloroindole-2-carboxylic acid methylamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and methanol as the solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
5-Chloroindole-2-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloroindole-2-carboxylic acid methylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroindole-2-carboxylic acid methylamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as glycogen phosphorylase, by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Chloroindole-2-carboxylic acid methylamide can be compared with other indole derivatives, such as:
- 5-Fluoroindole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-carboxaldehyde
- Indoline-2-carboxylic acid
These compounds share a similar indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the chlorine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
5-chloro-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
InChI Key |
BPFZXGAWSIZYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


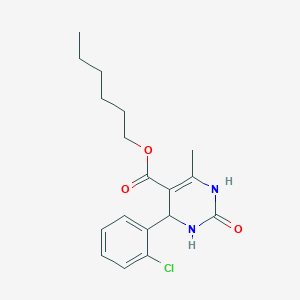
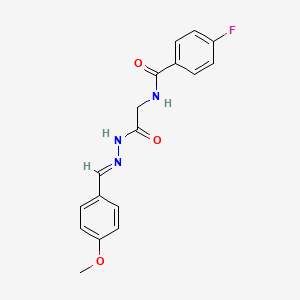
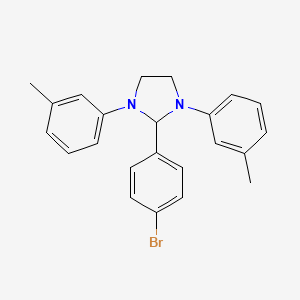
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
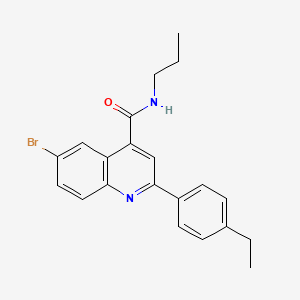
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

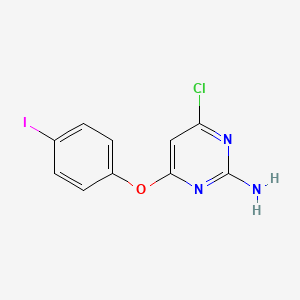
![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)
methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
